Urea, 1-((4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)acetyl)-3-(m-tolyl)-2-thio-

Description

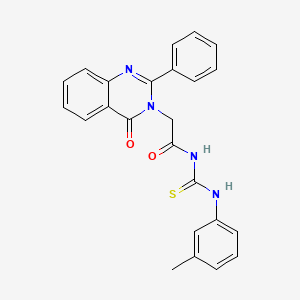

Urea, 1-((4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)acetyl)-3-(m-tolyl)-2-thio- is a thiourea derivative featuring a quinazolinone core fused with a phenyl group at position 2 and a 4-oxo-3,4-dihydroquinazolinyl moiety. The acetyl linker connects the quinazolinone system to a thiourea group substituted with an m-tolyl (meta-methylphenyl) group.

The compound’s key functional groups include:

- Quinazolinone core: Known for interactions with biological targets like EGFR (epidermal growth factor receptor) .

- Thiourea moiety: Enhances hydrogen-bonding capacity and metal coordination, often linked to antimicrobial activity .

- Acetyl linker: Modulates steric and electronic properties, influencing pharmacokinetics.

- m-Tolyl substituent: The meta-methyl group may improve lipophilicity and target binding compared to ortho- or para-substituted analogues .

Properties

CAS No. |

72045-62-6 |

|---|---|

Molecular Formula |

C24H20N4O2S |

Molecular Weight |

428.5 g/mol |

IUPAC Name |

N-[(3-methylphenyl)carbamothioyl]-2-(4-oxo-2-phenylquinazolin-3-yl)acetamide |

InChI |

InChI=1S/C24H20N4O2S/c1-16-8-7-11-18(14-16)25-24(31)27-21(29)15-28-22(17-9-3-2-4-10-17)26-20-13-6-5-12-19(20)23(28)30/h2-14H,15H2,1H3,(H2,25,27,29,31) |

InChI Key |

GUJSFTAUTHDIMH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=S)NC(=O)CN2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Urea, 1-((4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)acetyl)-3-(m-tolyl)-2-thio-” typically involves multi-step organic reactions. The starting materials often include quinazoline derivatives, phenylacetic acid, and m-tolyl isothiocyanate. The reaction conditions may require specific catalysts, solvents, and temperature control to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and yield. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

“Urea, 1-((4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)acetyl)-3-(m-tolyl)-2-thio-” can undergo various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, which can change the compound’s properties.

Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s activity or solubility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, including different solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinazoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the original compound.

Scientific Research Applications

Chemistry: As a versatile intermediate in organic synthesis, it can be used to create a variety of other compounds.

Biology: Its biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: Due to its potential therapeutic properties, it may be investigated for use in treating diseases such as cancer, infections, and inflammatory conditions.

Industry: It could be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of “Urea, 1-((4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)acetyl)-3-(m-tolyl)-2-thio-” involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Quinazolinone Derivatives

Table 1: Structural Comparison of Key Analogues

Key Observations :

Critical Analysis :

- The target compound’s thiourea group aligns with antibacterial quinazolinones reported by Mhaske et al. (2019), where similar derivatives showed activity against S. aureus and E. coli .

- Unlike Compound 8b (a carboxamide-containing EGFR inhibitor), the target compound’s acetyl-thiourea linkage may prioritize antibacterial over anticancer activity, though this requires validation .

Table 3: Characterization Data from Analogues

Research Findings and Implications

Antibacterial Potential: The thiourea group and m-tolyl substituent suggest activity against Gram-positive pathogens, analogous to derivatives tested by Mhaske et al. .

Synthetic Flexibility : The acetyl linker allows for modular substitution, enabling optimization for specific targets (e.g., substituting m-tolyl with electron-withdrawing groups for enhanced potency).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.